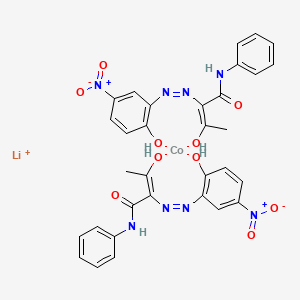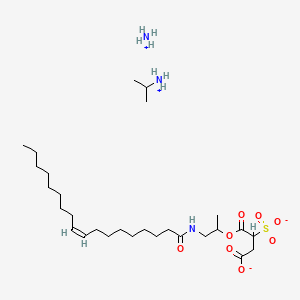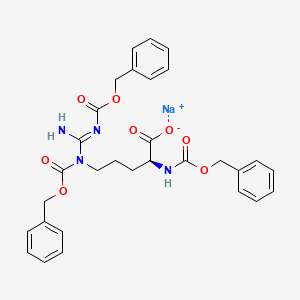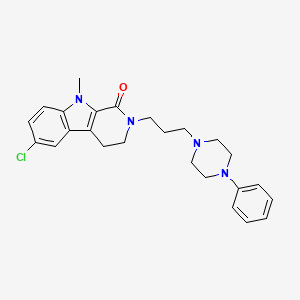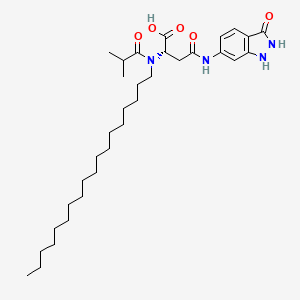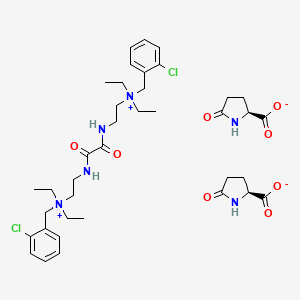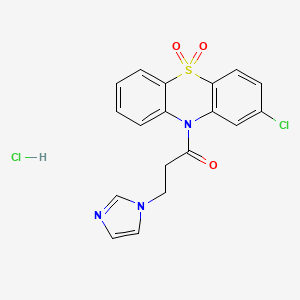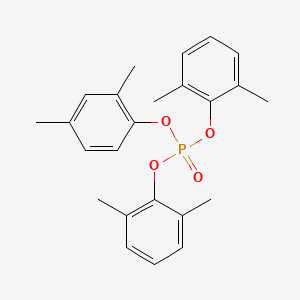
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is a chemical compound with the molecular formula C24H27O4P. It is known for its unique structure, which includes two 2,6-dimethylphenyl groups and one 2,4-dimethylphenyl group esterified with phosphoric acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester typically involves the esterification of phosphoric acid with 2,4-dimethylphenol and 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphine compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets. The ester groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
86864-92-8 |
|---|---|
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl) bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-13-14-22(21(6)15-16)26-29(25,27-23-17(2)9-7-10-18(23)3)28-24-19(4)11-8-12-20(24)5/h7-15H,1-6H3 |
Clave InChI |
HXJLUDOGBZZEFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


